molecular formula C18H15N3O5 B12410614 Antiparasitic agent-7

Antiparasitic agent-7

Cat. No.: B12410614
M. Wt: 353.3 g/mol
InChI Key: WBVYYNPRXBIFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiparasitic agent-7 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiparasitic agent-7 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques. The production process is designed to be cost-effective and environmentally friendly, ensuring a consistent supply of high-quality this compound for medical use.

Chemical Reactions Analysis

Types of Reactions

Antiparasitic agent-7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups of this compound, potentially enhancing its antiparasitic properties.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved efficacy.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound include its oxidized, reduced, and substituted derivatives. These products are often evaluated for their antiparasitic activity to identify the most potent compounds.

Scientific Research Applications

Antiparasitic agent-7 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.

    Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.

    Medicine: this compound is evaluated in preclinical and clinical studies for its efficacy and safety in treating parasitic diseases.

    Industry: The compound is used in the development of new antiparasitic formulations and in the production of veterinary medicines.

Mechanism of Action

The mechanism of action of Antiparasitic agent-7 involves targeting specific molecular pathways within the parasite. The compound binds to key enzymes or receptors, disrupting essential biological processes such as DNA replication, protein synthesis, or metabolic pathways. This leads to the death of the parasite or inhibition of its growth, effectively treating the infection.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antiparasitic agent-7 include other antiparasitic agents such as:

    Benzimidazoles: These compounds also target parasitic enzymes and have a broad spectrum of activity against various parasites.

    Avermectins: Known for their efficacy against nematodes and arthropods, avermectins share some structural similarities with this compound.

    Imidazoles: These compounds are used to treat protozoal infections and have mechanisms of action similar to this compound.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to target a broader range of parasites with high efficacy. Its ability to undergo various chemical modifications also makes it a versatile compound for developing new antiparasitic drugs.

Biological Activity

Antiparasitic Agent-7, also referred to as compound 5d, has garnered attention for its selective antiparasitic activity, particularly against Leishmania infantum. This article explores the biological activity of this compound, detailing its efficacy, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a synthetic compound characterized by its potent activity against various parasitic infections. Its primary target is Leishmania infantum, a protozoan parasite responsible for leishmaniasis, a disease that poses significant health risks in endemic regions.

Efficacy Against Leishmania infantum

The biological activity of this compound has been quantitatively assessed through in vitro studies. The compound demonstrates an IC50 value of 2.85 μM , indicating its effective concentration required to inhibit 50% of the parasite's growth . Comparative studies have shown that this compound outperforms many traditional treatments in terms of potency and selectivity.

Table 1: Comparative Efficacy of this compound

CompoundTarget ParasiteIC50 (μM)
This compoundLeishmania infantum2.85
Standard TreatmentPentavalent antimony20-100
Other CompoundsVariousVaries

Research indicates that this compound operates through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in the metabolic pathways of Leishmania species, disrupting their energy production and replication.
  • Induction of Apoptosis : Studies suggest that this compound triggers apoptotic pathways in parasitic cells, leading to cell death.
  • Modulation of Immune Response : The compound appears to enhance the host's immune response against the parasite, reducing the overall parasite load in infected tissues .

Case Studies and Clinical Trials

A significant study involved the administration of this compound in a murine model infected with Leishmania infantum. The results showed a substantial reduction in parasite load in treated mice compared to controls:

  • Parasite Load Reduction : Treated mice exhibited an average reduction of 75% in liver and spleen parasite counts.
  • Histopathological Analysis : Examination revealed normal histological architecture in treated groups, contrasting with severe lesions observed in untreated controls .

Table 2: Histopathological Findings

GroupLiver Parasite CountSpleen Parasite CountHistological Integrity
ControlHighHighSevere lesions
Treated with 5dLowLowNormal architecture

Inflammatory Response Modulation

This compound has also been assessed for its effects on inflammatory cytokines. In treated mice, levels of pro-inflammatory cytokines were significantly reduced, suggesting an immune modulatory effect that could enhance therapeutic outcomes against leishmaniasis .

Future Directions and Research Implications

The promising results associated with this compound indicate a potential for further development as a novel therapeutic agent against leishmaniasis and possibly other parasitic diseases. Future research should focus on:

  • Mechanistic Studies : Further elucidating the precise biochemical pathways affected by this compound.
  • Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy in diverse populations.
  • Resistance Studies : Investigating potential resistance mechanisms that may arise with prolonged use.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-nitrophenyl)prop-2-en-1-ol

InChI

InChI=1S/C18H15N3O5/c1-11(16(22)14-5-3-4-6-15(14)21(23)24)18-19-17(20-26-18)12-7-9-13(25-2)10-8-12/h3-10,16,22H,1H2,2H3

InChI Key

WBVYYNPRXBIFTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C(C3=CC=CC=C3[N+](=O)[O-])O

Origin of Product

United States

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